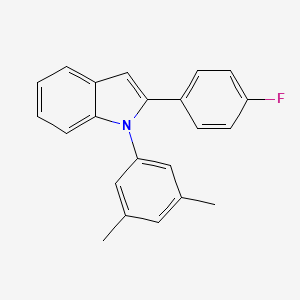

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole

Beschreibung

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole is a substituted indole derivative featuring a bicyclic aromatic framework. The indole core is fused with a benzene ring at positions 1 and 2, substituted with a 3,5-dimethylphenyl group at position 1 and a 4-fluorophenyl group at position 2.

Eigenschaften

Molekularformel |

C22H18FN |

|---|---|

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)indole |

InChI |

InChI=1S/C22H18FN/c1-15-11-16(2)13-20(12-15)24-21-6-4-3-5-18(21)14-22(24)17-7-9-19(23)10-8-17/h3-14H,1-2H3 |

InChI-Schlüssel |

OUBRVLRUSSZLKU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)N2C3=CC=CC=C3C=C2C4=CC=C(C=C4)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone, which is then cyclized to the indole derivative under acidic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole has various applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.

Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound for the development of new pharmaceuticals.

Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole depends on its specific biological activity. For example, if the compound exhibits anticancer properties, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Indole vs. Imidazole Derivatives

The target compound is compared to structurally related indole and imidazole derivatives to highlight functional and electronic differences:

Key Structural Differences :

- Indole vs. Imidazole : Indole’s fused benzene-pyrrole system provides distinct aromaticity and electronic properties compared to imidazole’s five-membered di-nitrogen ring, which is more polar and capable of metal coordination .

- Substituent Effects : The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, while methyl groups enhance lipophilicity. In contrast, carboxamide substituents (e.g., Compound 3) increase solubility and hydrogen-bonding capacity .

Physicochemical Properties

Insights :

- The phenanthro-imidazole derivative exhibits high planarity due to its fused aromatic system, favoring π-π stacking in solid-state packing .

Biologische Aktivität

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of existing research findings.

Synthesis

The synthesis of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole typically involves multi-step organic reactions. The indole scaffold is crucial for the biological activity of this compound, which can be synthesized through various methods including:

- Alkylation : Using methyl indole derivatives and appropriate alkyl halides.

- Condensation Reactions : Employing fluorinated phenolic compounds to introduce the 4-fluorophenyl group.

Antiproliferative Effects

Research indicates that compounds with an indole structure often exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives similar to 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole have shown promising results in inhibiting cell growth in cancer models. Notably:

- IC50 Values : Compounds in this class have demonstrated IC50 values ranging from nanomolar to micromolar concentrations against cell lines such as HeLa and A549. For example, one study reported IC50 values for related compounds between 30 nM and 240 nM across different cancer types .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole | HeLa | 38-43 |

| Similar Indole Derivative | A549 | 160-240 |

The mechanism by which these compounds exert their antiproliferative effects often involves:

- Tubulin Inhibition : Many indole derivatives inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division.

- Apoptosis Induction : Compounds have been shown to activate caspases and lead to mitochondrial depolarization, triggering apoptosis in cancer cells .

Study 1: In Vitro Evaluation

A comprehensive study evaluated a series of indole derivatives for their antiproliferative activity. Among them, certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis in HeLa cells. The study highlighted the structure-activity relationship (SAR) where modifications on the phenyl rings significantly affected potency .

Study 2: Structure-Activity Relationship

Another investigation focused on understanding how different substituents on the indole structure influence biological activity. It was found that electron-donating groups like methoxy or dimethyl groups enhanced the antiproliferative effects compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.